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# isomers and related compounds of 7-Methyl-1octene

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Compound of Interest		
Compound Name:	7-Methyl-1-octene	
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An In-depth Technical Guide to **7-Methyl-1-octene**: Isomers, Reactions, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**7-Methyl-1-octene** is a branched-chain terminal alkene with the molecular formula C9H18. As a member of the nonene family of isomers, its unique structural features—a terminal double bond ripe for chemical modification and a chiral center at the 7-position—make it a compound of interest in synthetic organic chemistry. For researchers in drug discovery, the "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, underscores the importance of understanding the synthesis and reactivity of such branched structures.[1] This guide provides a comprehensive overview of **7-methyl-1-octene**, its isomers, key synthetic and reaction protocols, and a discussion of its potential, though currently underexplored, relevance in a biological context.

## Physicochemical and Spectroscopic Data

The physicochemical properties of **7-methyl-1-octene** and its isomers are crucial for their handling, purification, and characterization. Below is a compilation of key data for **7-methyl-1-octene** and some of its linear and branched isomers.

Table 1: Physicochemical Properties of **7-Methyl-1-octene** and Selected Isomers



Compoun d Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Boiling Point (°C)	Density (g/mL at 20°C)	Refractiv e Index (nD at 20°C)
7-Methyl-1- octene	13151-06- 9	C9H18	126.24	138[2]	0.725[2]	1.413[2]
1-Nonene	124-11-8	C9H18	126.24	147[3]	0.730	1.416
(E)-2- Nonene	6434-78-2	C9H18	126.24	144-145[3]	0.734	1.421
(Z)-2- Nonene	6434-77-1	C9H18	126.24	147[3]	0.734	1.422
(E)-7- Methyl-2- octene	N/A	С9Н18	126.24	N/A	N/A	N/A
7-Methyl-3- octene	86668-33- 9	C9H18	126.24	146.1	0.731	1.420

Spectroscopic Characterization of **7-Methyl-1-octene** 

Spectroscopic methods are essential for the unambiguous identification of 7-methyl-1-octene.

Table 2: Predicted Spectroscopic Data for **7-Methyl-1-octene** 



Spectroscopy	Feature	Chemical Shift (ppm) or Wavenumber (cm <sup>-1</sup> )	Description
<sup>1</sup> H NMR	=CH <sub>2</sub>	~4.9-5.0	Multiplet, terminal vinyl protons
=CH-	~5.7-5.9	Multiplet, internal vinyl proton	
-CH(CH <sub>3</sub> ) <sub>2</sub>	~1.5-1.7	Multiplet, methine proton	
-CH <sub>2</sub> -	~1.2-1.4 and ~2.0-2.1	Multiplets, methylene groups	
-CH₃	~0.8-0.9	Doublet, two methyl groups	
<sup>13</sup> C NMR	=CH <sub>2</sub>	~114	Terminal vinyl carbon
=CH-	~139	Internal vinyl carbon	_
-CH(CH₃)₂	~28	Methine carbon	_
-CH <sub>2</sub> -	~25, 32, 34, 39	Methylene carbons	_
-CH₃	~22	Methyl carbons	
IR	=C-H Stretch	3079[2]	Characteristic of terminal alkenes
C-H Stretch	2850-2960	Aliphatic C-H bonds	_
C=C Stretch	1642[2]	Alkene double bond	_
=C-H Bend	910 and 990	Out-of-plane bending for monosubstituted alkenes	-

# **Experimental Protocols**



The following sections provide detailed experimental protocols for the synthesis and key reactions of **7-methyl-1-octene**. These are illustrative procedures based on established organic chemistry principles.

### Synthesis of 7-Methyl-1-octene via Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[4][5]

#### Experimental Protocol:

- Preparation of the Phosphonium Ylide:
  - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.2 eq) and anhydrous diethyl ether.
  - Cool the solution to 0 °C in an ice bath.
  - Slowly add 1-bromo-5-methylhexane (1.0 eq) to the stirred solution.
  - Allow the reaction mixture to warm to room temperature and stir for 24 hours, during which a white precipitate of the phosphonium salt will form.
  - Filter the phosphonium salt, wash with cold diethyl ether, and dry under vacuum.
  - Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
  - Cool the suspension to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide indicates successful deprotonation.
- · Wittig Reaction with Formaldehyde:
  - While maintaining the temperature at -78 °C, slowly bubble gaseous formaldehyde (generated from the thermal decomposition of paraformaldehyde) through the ylide solution.



- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- · Work-up and Purification:
  - Quench the reaction by adding saturated aqueous ammonium chloride solution.
  - Extract the aqueous layer with diethyl ether (3 x 50 mL).
  - o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
  - Filter and concentrate the solution under reduced pressure.
  - The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel using hexane as the eluent to afford pure 7-methyl-1octene.



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Synthesis of **7-Methyl-1-octene** via Wittig Reaction.

## **Reactions of 7-Methyl-1-octene**

This two-step reaction converts the terminal alkene into the corresponding anti-Markovnikov alcohol, 7-methyl-1-octanol.[6][7][8]

#### Experimental Protocol:

- Hydroboration:
  - To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 7-methyl-1-octene (1.0 eq) dissolved in anhydrous THF.



- Cool the flask to 0 °C in an ice bath.
- Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.4 eq) dropwise while stirring.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

#### Oxidation:

- Cool the reaction mixture back to 0 °C.
- Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH) (1.5 eq),
   followed by the dropwise addition of 30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) (1.5 eq).
- Allow the mixture to warm to room temperature and then heat at 50 °C for 1 hour.
- Work-up and Purification:
  - Cool the reaction to room temperature and separate the layers.
  - Extract the aqueous layer with diethyl ether (3 x 30 mL).
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Filter and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield 7-methyl-1-octanol.



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Hydroboration-Oxidation of **7-Methyl-1-octene**.



Epoxidation with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide.[9][10]

#### Experimental Protocol:

#### Reaction:

- Dissolve 7-methyl-1-octene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
- Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes.
- Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
- Work-up and Purification:
  - Quench the reaction by adding a 10% aqueous solution of sodium sulfite.
  - Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude epoxide by flash column chromatography on silica gel.



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Epoxidation of **7-Methyl-1-octene**.







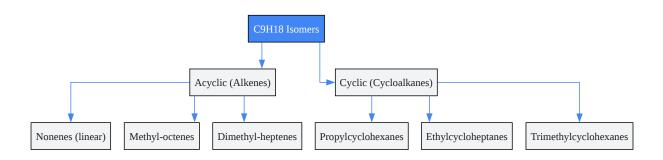
Ozonolysis cleaves the double bond to form carbonyl compounds. A reductive workup preserves any aldehydes formed.[11][12][13]

#### Experimental Protocol:

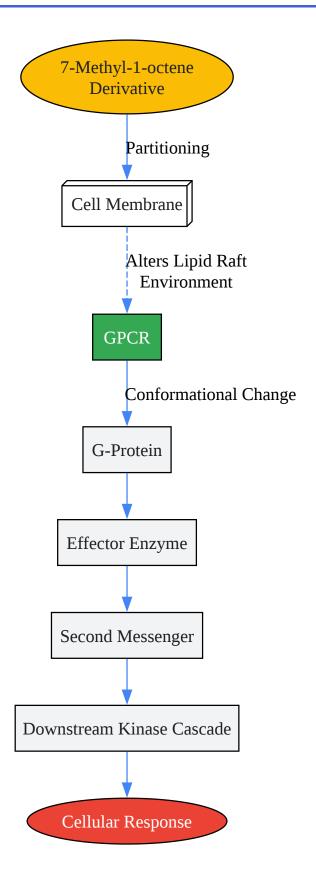
- Ozonolysis:
  - Dissolve 7-methyl-1-octene (1.0 eq) in a suitable solvent such as methanol or DCM and cool to -78 °C.
  - Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
  - Purge the solution with nitrogen or argon to remove excess ozone.
- Reductive Workup:
  - Add dimethyl sulfide (DMS) (1.5 eq) to the cold solution.
  - Allow the reaction mixture to warm slowly to room temperature and stir for 2 hours.
- Isolation:
  - Remove the solvent under reduced pressure.
  - The resulting products, formaldehyde and 6-methylheptanal, can be isolated or used in subsequent reactions. Due to the volatility of formaldehyde, direct analysis of the crude mixture by NMR is often preferred.











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